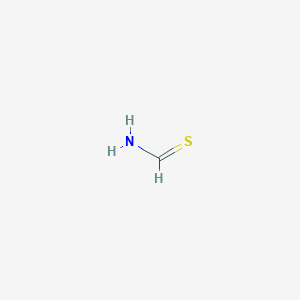
trimagnesium;dioxido(oxo)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimagnesium;dioxido(oxo)silane is a chemical compound that combines silicic acid with magnesium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Silicic acid itself is a weak acid that contains silicon, oxygen, and hydroxyl groups, and it plays a significant role in biomineralization and other natural processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H6Si2O7), magnesium salt (1:3) typically involves the reaction of silicic acid with magnesium salts under controlled conditions. One common method is to dissolve silicic acid in water and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of silicic acid (H6Si2O7), magnesium salt (1:3) may involve large-scale reactions using similar principles. The process often includes the use of reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and processed for various applications .
Análisis De Reacciones Químicas
Types of Reactions
trimagnesium;dioxido(oxo)silane can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silicic acid and magnesium hydroxide.
Condensation: Under certain conditions, silicic acid can condense to form polymeric structures, which may involve the magnesium salt as well.
Common Reagents and Conditions
Common reagents used in reactions with silicic acid (H6Si2O7), magnesium salt (1:3) include water, acids, and bases. The reactions are typically carried out at controlled pH and temperature to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving silicic acid (H6Si2O7), magnesium salt (1:3) include silicic acid, magnesium hydroxide, and various polymeric silicic acid structures .
Aplicaciones Científicas De Investigación
trimagnesium;dioxido(oxo)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound plays a role in biomineralization processes and is studied for its effects on biological systems.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery and tissue engineering.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of silicic acid (H6Si2O7), magnesium salt (1:3) involves its interaction with various molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, influencing processes such as biomineralization. The compound’s effects are mediated through its ability to form complexes with other molecules and its role in the formation of polymeric structures .
Comparación Con Compuestos Similares
Similar Compounds
Orthosilicic acid (H4SiO4): A simpler form of silicic acid with a single silicon atom.
Metasilicic acid (H2SiO3): Another form of silicic acid with a different structure.
Disilicic acid (H2Si2O5): A compound with two silicon atoms and a different arrangement of oxygen and hydroxyl groups.
Uniqueness
trimagnesium;dioxido(oxo)silane is unique due to its specific ratio of silicic acid to magnesium and its resulting properties. This compound’s ability to form polymeric structures and its role in various applications set it apart from other similar compounds .
Propiedades
Número CAS |
15702-53-1 |
|---|---|
Fórmula molecular |
Mg3O3Si+4 |
Peso molecular |
149 g/mol |
Nombre IUPAC |
trimagnesium;dioxido(oxo)silane |
InChI |
InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2 |
Clave InChI |
RYFBLTRUKMEXNJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
SMILES canónico |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Key on ui other cas no. |
15702-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















